molecular formula C13H10N2 B15391223 3-Phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 25797-04-0

3-Phenyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B15391223
CAS No.: 25797-04-0
M. Wt: 194.23 g/mol
InChI Key: DXJFWRGMIGRYFA-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Organic and Medicinal Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of organic and medicinal chemistry. numberanalytics.com Their prevalence is underscored by the fact that a vast majority of pharmaceuticals incorporate these scaffolds. ijnrd.org The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique chemical and physical properties, influencing factors like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov

The versatility of heterocyclic structures allows for the creation of a diverse chemical space, enabling chemists to design molecules with specific biological activities. nih.gov Many biologically active heterocyclic compounds are found in nature, serving as lead compounds for drug discovery. nih.gov Furthermore, advancements in synthetic methodologies, particularly metal-catalyzed cross-coupling reactions, have significantly expanded the ability to create novel and complex heterocyclic structures. nih.gov These compounds are integral to the development of treatments for a wide array of diseases, including infectious diseases, cancer, and neurological disorders. numberanalytics.com

Overview of Pyrrolopyridine Isomers and Their Unique Structural Features

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. mdpi.com This fusion can occur in six different ways, resulting in six structural isomers, each with a distinct arrangement of the nitrogen atoms. mdpi.comresearchgate.net The position of the nitrogen atom in the pyridine ring and the fusion pattern significantly influence the electronic distribution and, consequently, the chemical and biological properties of the isomer.

The six isomers of pyrrolopyridine are:

Pyrrolo[2,3-b]pyridine (7-azaindole)

Pyrrolo[3,2-b]pyridine (4-azaindole)

Pyrrolo[2,3-c]pyridine (5-azaindole)

Pyrrolo[3,2-c]pyridine (6-azaindole)

Pyrrolo[3,4-b]pyridine (2-azaizoindole)

Pyrrolo[3,4-c]pyridine (5-azaizoindole)

These scaffolds are present in various natural products, including the anticancer alkaloid camptothecin. mdpi.com The dual nature of having both a pyrrole and a pyridine ring, two important pharmacophores, makes pyrrolopyridines a subject of extensive pharmacological research. mdpi.com

Specific Focus: The 1H-Pyrrolo[3,2-b]pyridine Isomer and its Chemical Relevance

The 1H-pyrrolo[3,2-b]pyridine isomer, commonly known as 4-azaindole (B1209526), is a key building block in synthetic and medicinal chemistry. tcichemicals.com Its structure consists of a pyrrole ring fused to a pyridine ring between the 2 and 3 positions of the pyrrole and the 3 and 2 positions of the pyridine, respectively. This arrangement places the pyridine nitrogen at position 4 of the bicyclic system.

The chemical relevance of the 1H-pyrrolo[3,2-b]pyridine scaffold stems from its utility in the synthesis of more complex molecules with diverse biological activities. For instance, derivatives of this isomer have shown activity against resistant strains of E. coli, highlighting their potential in developing new antibacterial agents. mdpi.com The unique electronic properties conferred by the specific placement of the nitrogen atoms in the 1H-pyrrolo[3,2-b]pyridine core make it an attractive starting point for the design of targeted therapeutic agents.

Contextualizing 3-Phenyl-1H-pyrrolo[3,2-b]pyridine within Pyrrolopyridine Research

Within the broad landscape of pyrrolopyridine research, the introduction of a phenyl group at the 3-position of the 1H-pyrrolo[3,2-b]pyridine scaffold gives rise to this compound. This substitution is a significant modification that can profoundly influence the molecule's steric and electronic properties, and consequently its interaction with biological targets.

The phenyl group introduces a bulky, aromatic substituent, which can engage in various non-covalent interactions such as pi-stacking and hydrophobic interactions. These interactions are often crucial for the binding of a molecule to a biological receptor or enzyme active site. The synthesis and study of this compound and its derivatives are therefore driven by the quest to explore new chemical space and to develop novel compounds with specific and potent biological activities. Research into this particular compound contributes to the broader understanding of structure-activity relationships (SAR) within the pyrrolopyridine class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25797-04-0

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-phenyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C13H10N2/c1-2-5-10(6-3-1)11-9-15-12-7-4-8-14-13(11)12/h1-9,15H

InChI Key

DXJFWRGMIGRYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CC=C3

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 3 Phenyl 1h Pyrrolo 3,2 B Pyridine

Retrosynthetic Analysis of the 3-Phenyl-1H-pyrrolo[3,2-b]pyridine Core

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C3-phenyl bond. This leads to a key intermediate, a 3-halo-1H-pyrrolo[3,2-b]pyridine, and a phenylboronic acid derivative, setting the stage for a palladium-catalyzed cross-coupling reaction as the final step. Further disconnection of the 1H-pyrrolo[3,2-b]pyridine core reveals several potential synthetic pathways based on the formation of either the pyrrole (B145914) or the pyridine (B92270) ring.

One approach involves the formation of the pyrrole ring onto a pre-existing pyridine core. This can be envisioned through intramolecular cyclization reactions, such as a Madelung-type synthesis from an appropriately substituted aminopyridine. Another strategy involves the construction of the pyridine ring from a pyrrole precursor, potentially through cycloaddition or condensation reactions.

Classical and Contemporary Synthetic Routes to 1H-Pyrrolo[3,2-b]pyridine Derivatives

The synthesis of the 1H-pyrrolo[3,2-b]pyridine scaffold, a member of the azaindole family, can be achieved through various classical and contemporary methods. These approaches often draw inspiration from established indole syntheses and have been adapted for the construction of this nitrogen-containing heterocyclic system.

Modified Indole Synthesis Approaches (e.g., Madelung-type, Fischer-type modifications)

Madelung-type Synthesis: The Madelung synthesis, a powerful tool for indole formation, can be adapted for the preparation of pyrrolopyridines. This method typically involves the intramolecular cyclization of an N-acyl-ortho-toluidine derivative using a strong base at high temperatures. In the context of 1H-pyrrolo[3,2-b]pyridine, this would necessitate a starting material such as an N-acyl-2-amino-3-methylpyridine. The harsh reaction conditions, however, can limit its applicability to substrates with sensitive functional groups.

Fischer-type Modifications: The Fischer indole synthesis is another cornerstone of heterocyclic chemistry that can be conceptually applied to the synthesis of azaindoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derivative. For the synthesis of a 1H-pyrrolo[3,2-b]pyridine, a pyridylhydrazone would be the required precursor. The success of this approach is highly dependent on the stability of the pyridylhydrazone and its propensity to undergo the requisite nih.govnih.gov-sigmatropic rearrangement.

Cycloaddition and Condensation Reactions in Pyrrolopyridine Formation

Cycloaddition and condensation reactions offer versatile pathways to the pyrrolopyridine core. These methods often involve the construction of one of the heterocyclic rings through the formation of multiple carbon-carbon or carbon-nitrogen bonds in a single step.

Cycloaddition Reactions: [4+2] cycloaddition reactions, or Diels-Alder reactions, can be employed to construct the pyridine ring of the pyrrolopyridine system. This would typically involve the reaction of a pyrrole-based diene with a suitable dienophile. Conversely, [3+2] cycloaddition reactions can be utilized to form the pyrrole ring by reacting a pyridine-containing dipole with a dipolarophile.

Condensation Reactions: Condensation reactions are widely used in the synthesis of heterocyclic compounds. For the formation of the 1H-pyrrolo[3,2-b]pyridine core, a key strategy would involve the condensation of a suitably functionalized aminopyridine with a carbonyl compound or its equivalent, leading to the formation of the fused pyrrole ring. The choice of reactants and reaction conditions is crucial to control the regioselectivity of the cyclization.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step. Several MCRs have been developed for the synthesis of pyridine and pyrrole ring systems. While specific MCRs for the direct synthesis of this compound are not extensively documented, the development of novel MCRs that assemble the pyrrolopyridine core and introduce the 3-phenyl substituent simultaneously represents an active area of research.

Directed Synthesis of the 3-Phenyl Substitution Pattern

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of carbon-carbon bonds and is exceptionally well-suited for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a phenylboronic acid) with a halide or triflate.

The key precursor for this transformation is a 3-halo-1H-pyrrolo[3,2-b]pyridine, with 3-bromo-1H-pyrrolo[3,2-b]pyridine being a commercially available and commonly used starting material. The Suzuki-Miyaura coupling reaction typically proceeds under mild conditions with a high tolerance for various functional groups, making it a highly attractive and robust method for the final step in the synthesis of the target molecule.

The general reaction scheme is as follows:

Suzuki-Miyaura Coupling for the synthesis of this compound

Table 1: Key Reagents and Conditions for Suzuki-Miyaura Coupling

Component Examples Role
Pyrrolopyridine Substrate 3-Bromo-1H-pyrrolo[3,2-b]pyridineElectrophilic partner
Boron Reagent Phenylboronic acid, Phenylboronic acid pinacol esterNucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Catalyst
Ligand PPh₃, dppf, SPhos, XPhosStabilizes and activates the catalyst
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
Solvent Toluene, Dioxane, DMF, Acetonitrile/WaterReaction medium

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the coupling reaction and may require optimization for specific substrates.

Electrophilic Substitution Strategies at the 3-Position

The pyrrolo[3,2-b]pyridine ring system, an isomer of azaindole, possesses a unique electronic landscape that dictates its reactivity towards electrophiles. The pyrrole moiety is generally more susceptible to electrophilic attack than the pyridine ring. For the related 1H-pyrrolo[2,3-b]pyridine scaffold, electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination have been shown to occur predominantly at the 3-position of the pyrrole ring . This preference is attributed to the ability of the nitrogen atom in the pyrrole ring to stabilize the cationic intermediate formed during the electrophilic attack at this position libretexts.orgaklectures.com.

In the case of this compound, the 3-position is already substituted with a phenyl group. Therefore, electrophilic substitution is expected to occur at other positions on the pyrrolopyridine core or on the appended phenyl ring. The precise regioselectivity would be influenced by the directing effects of the phenyl group and the electronic properties of the bicyclic system. While direct experimental data on the electrophilic substitution of this compound is not extensively documented in the reviewed literature, strategies for the selective halogenation of the pyridine ring in related systems have been developed. For instance, a one-pot halogenation protocol for 2- and 3-phenylpyridine has been reported, which could potentially be adapted for the this compound scaffold nih.gov. This method involves a sequence of pyridyl ring opening to form a Zincke imine intermediate, followed by regioselective halogenation and subsequent ring-closing nih.govnsf.govchemrxiv.orgchemrxiv.orgnih.gov.

Table 1: Potential Electrophilic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Scaffold

ReactionReagentPotential Position of SubstitutionReference
NitrationNitrating mixturePyrrole ring (unsubstituted)
BrominationN-Bromosuccinimide (NBS)Pyrrole ring (unsubstituted)
IodinationN-Iodosuccinimide (NIS)Pyrrole ring (unsubstituted)
HalogenationNIS, NBS, NCSPyridine ring (via Zincke imine) nih.govnsf.gov

Derivatization and Further Functionalization of the Pyrrolo[3,2-b]pyridine Scaffold

The ability to introduce a wide array of chemical moieties onto the this compound core is crucial for the development of new therapeutic agents. This is often achieved through the functionalization of a pre-existing scaffold, which may be halogenated to provide a handle for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of diverse substituents and linkers onto heterocyclic scaffolds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this regard nih.govmdpi.comresearchgate.netnih.govmdpi.comnih.govnih.govwikipedia.orgrsc.orgchemspider.comresearchgate.netlibretexts.orgyoutube.comnih.govnih.govcore.ac.ukmdpi.comorganic-chemistry.orgnih.gov.

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting a halo-substituted pyrrolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines from a 2-iodo-4-chloropyrrolopyridine intermediate nih.gov. It is conceivable that a similar strategy could be employed to introduce various aryl or heteroaryl substituents at different positions of a halogenated this compound.

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction has been utilized in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov. This approach would be valuable for introducing a wide range of amino functionalities, including various linkers bearing terminal amine groups, onto the this compound scaffold.

Table 2: Examples of Cross-Coupling Reactions for Derivatization

Reaction TypeReactantsCatalyst SystemProduct TypeReference
Suzuki-MiyauraHalo-pyrrolopyridine, Arylboronic acidPd₂(dba)₃ / LigandAryl-substituted pyrrolopyridine nih.gov
Buchwald-HartwigHalo-pyrrolopyridine, AminePd(OAc)₂ / RuPhosAmino-substituted pyrrolopyridine nih.gov

In the multi-step synthesis of complex molecules based on the pyrrolo[3,2-b]pyridine scaffold, the use of protecting groups is often essential to mask reactive functional groups and ensure the desired regioselectivity of subsequent reactions. The pyrrole nitrogen, in particular, is often protected to prevent unwanted side reactions.

The (2-(trimethylsilyl)ethoxy)methyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen in the synthesis of azaindole derivatives nih.govmdpi.com. A key advantage of the SEM group is its stability under various reaction conditions, including those employed in cross-coupling reactions. Deprotection of the SEM group can be achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) nih.govmdpi.com.

Other protecting groups that have been employed for the pyrrole nitrogen include the tosyl (Ts) group and the benzyl (Bn) group researchgate.netsci-hub.se. The choice of protecting group depends on the specific reaction sequence and the compatibility of the deprotection conditions with other functional groups present in the molecule.

Table 3: Common Protecting Groups for the Pyrrole Nitrogen

Protecting GroupAbbreviationDeprotection ConditionsReference
(2-(trimethylsilyl)ethoxy)methylSEMTrifluoroacetic acid (TFA) nih.govmdpi.com
TosylTsBasic or reductive conditions researchgate.net
BenzylBnHydrogenolysis sci-hub.se

Catalytic Systems and Reaction Optimization in Pyrrolo[3,2-b]pyridine Synthesis

The efficiency and success of the synthesis and derivatization of the this compound scaffold are highly dependent on the choice of the catalytic system and the optimization of reaction conditions. As discussed previously, palladium-catalyzed cross-coupling reactions are central to these synthetic strategies.

For Suzuki-Miyaura couplings on nitrogen-containing heterocycles, a variety of palladium catalysts and phosphine ligands have been investigated to achieve high yields and functional group tolerance. Catalyst systems such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ have been shown to be effective mdpi.com. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane/water, DME) are also critical parameters that need to be optimized for each specific substrate combination mdpi.com.

In Buchwald-Hartwig amination reactions, the selection of the appropriate palladium precatalyst and ligand is crucial for achieving high catalytic activity. Bulky, electron-rich phosphine ligands such as XPhos and RuPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have been found to be highly effective for the amination of challenging heterocyclic substrates nih.govnih.govyoutube.com. The reaction conditions, including the choice of base (e.g., NaOt-Bu, Cs₂CO₃) and solvent (e.g., toluene, dioxane), must be carefully optimized to maximize the yield and minimize side reactions wikipedia.orgchemspider.comlibretexts.orgnih.gov.

Table 4: Key Parameters for Optimization of Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand dppf, PPh₃XPhos, RuPhos, BINAP
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Dioxane/Water, DME, TolueneToluene, Dioxane, t-BuOH

Chemical Reactivity and Mechanistic Transformations of 3 Phenyl 1h Pyrrolo 3,2 B Pyridine

Electrophilic Reactivity of the Pyrrole (B145914) and Pyridine (B92270) Moieties

The fusion of the pyrrole and pyridine rings in the 1H-pyrrolo[3,2-b]pyridine scaffold results in a complex electronic landscape. Generally, the pyrrole ring is more activated towards electrophilic attack than the pyridine ring. Theoretical studies and experimental evidence from related pyrrolopyridine isomers suggest that electrophilic substitution predominantly occurs at the C2 and C3 positions of the pyrrole moiety. In the case of 3-Phenyl-1H-pyrrolo[3,2-b]pyridine, the presence of the phenyl group at the 3-position directs electrophilic attack to other available positions.

Regioselective Halogenation (e.g., Bromination, Iodination)

Halogenation of pyrrolopyridines is a key transformation for introducing functional handles for further synthetic modifications. While specific studies on the halogenation of this compound are not extensively documented, the reactivity of the parent 1H-pyrrolo[3,2-b]pyridine and its isomers provides significant insights.

Bromination: The bromination of the closely related 1H-pyrrolo[2,3-b]pyridine occurs preferentially at the 3-position. rsc.org For instance, treatment with bromine in chloroform (B151607) or with N-bromosuccinimide (NBS) in the presence of a base like triethylamine (B128534) leads to the corresponding 3-bromo derivative. google.com The commercial availability of 3-Bromo-1H-pyrrolo[3,2-b]pyridine suggests that direct bromination of the parent scaffold at the 3-position is a viable synthetic route. sigmaaldrich.com In the case of this compound, with the 3-position blocked, electrophilic bromination would be expected to occur at the next most activated position, likely the C2 position of the pyrrole ring.

Iodination: Similar to bromination, iodination of 1H-pyrrolo[2,3-b]pyridines also occurs at the 3-position. rsc.org The reaction of 1-substituted Grignard derivatives of 1H-pyrrolo[2,3-b]pyridine with iodine is a known method to introduce an iodine atom at the 3-position. rsc.org For this compound, iodination would likely proceed at the C2-position.

A summary of representative halogenation reactions on related pyrrolopyridine scaffolds is presented below:

Starting MaterialReagentProductPosition of HalogenationReference
1H-Pyrrolo[2,3-b]pyridineBr₂/CHCl₃3-Bromo-1H-pyrrolo[2,3-b]pyridine3 rsc.org
1H-Pyrrolo[2,3-b]pyridineNBS/Et₃N3-Bromo-1H-pyrrolo[2,3-b]pyridine3 google.com
1H-Pyrrolo[2,3-b]pyridineI₂3-Iodo-1H-pyrrolo[2,3-b]pyridine3 rsc.orgbiosynth.com
1H-Pyrrolo[3,2-c]pyridineNBS6-Bromo-1H-pyrrolo[3,2-c]pyridine6 (Pyridine ring) nih.gov

Nitration and Nitrosation Pathways

Nitration: The nitration of pyrrolopyridines can be directed to either the pyrrole or the pyridine ring depending on the reaction conditions and the presence of protecting groups. For the 1H-pyrrolo[2,3-b]pyridine system, direct nitration typically yields the 3-nitro derivative. rsc.org However, if the pyrrole nitrogen is protected, for instance with a tosyl group, nitration can be directed to the pyridine ring, yielding the 6-nitro derivative. For this compound, nitration would be expected to occur at the C2-position of the pyrrole ring under standard conditions. Under conditions favoring substitution on the pyridine ring (e.g., with a protected pyrrole nitrogen), nitration could potentially occur at positions 5 or 7.

Nitrosation: Treatment of 1H-pyrrolo[2,3-b]pyridines with nitrous acid leads to the formation of 3-nitroso derivatives. rsc.org In the case of 2-phenyl-1H-pyrrolo[2,3-b]pyridine, nitrosation with nitrosobenzene (B162901) yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine. rsc.org For this compound, nitrosation would likely occur at the C2-position.

Reactions with Carbonyl Compounds and Mannich Bases

The nucleophilic character of the pyrrole ring in pyrrolopyridines allows for reactions with electrophilic carbonyl compounds.

Reactions with Aldehydes: 1H-Pyrrolo[2,3-b]pyridines react with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes. rsc.org This reaction involves the electrophilic attack of the protonated aldehyde on two molecules of the pyrrolopyridine at the electron-rich 3-position. For this compound, a similar reaction would be anticipated at the C2-position.

Mannich Reaction: The Mannich reaction, involving an aldehyde, a secondary amine, and an active methylene (B1212753) compound, is a classic method for the aminomethylation of electron-rich heterocycles. 1H-Pyrrolo[2,3-b]pyridines undergo the Mannich reaction predominantly at the 3-position. rsc.org It is expected that this compound would undergo Mannich-type reactions at the C2-position.

Nucleophilic Reactivity and Organometallic Transformations

The pyridine ring in this compound is electron-deficient and therefore susceptible to nucleophilic attack, although this reactivity is less pronounced than in pyridine itself due to the fused electron-rich pyrrole ring. Nucleophilic substitution reactions, such as the Chichibabin amination, are known for the parent pyridine system. While specific examples for this compound are not well-documented, it is plausible that under forcing conditions, nucleophilic substitution could occur on the pyridine ring.

Organometallic transformations involving pyrrolopyridines often utilize halogenated derivatives in cross-coupling reactions. For instance, Suzuki-Miyaura and Buchwald-Hartwig couplings are employed to introduce aryl and amino substituents, respectively, onto the pyrrolopyridine scaffold. nih.gov A 3-halo- or a halo-substituted pyridine ring on the this compound core would be a suitable substrate for such transformations, allowing for the synthesis of a wide range of derivatives.

Ring Expansion and Other Rearrangement Reactions

Rearrangement reactions of the pyrrolopyridine core can lead to the formation of other heterocyclic systems. A notable example is the ring expansion of a pyrrolopyridine to a naphthyridine. Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base (alkali) has been shown to cause a ring expansion, yielding a 1,8-naphthyridine (B1210474) derivative. rsc.org This reaction likely proceeds through a dihalocarbene addition to the pyrrole ring followed by rearrangement. It is conceivable that this compound could undergo a similar rearrangement under appropriate conditions, potentially leading to a different naphthyridine isomer.

Detailed Mechanistic Investigations of Key Synthetic and Transformation Pathways

The mechanism of electrophilic substitution on pyrrolopyridines generally follows the established pathway for other electron-rich aromatic heterocycles. The electrophile attacks the π-system of the pyrrole ring to form a resonance-stabilized cationic intermediate, often referred to as a σ-complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction.

For 1H-pyrrolo[3,2-b]pyridine, theoretical calculations and experimental observations on related systems suggest that the attack at the C3 position is most favorable, as it allows for delocalization of the positive charge over both the pyrrole and pyridine rings without disrupting the aromatic sextet of the pyridine ring in all resonance structures. In the case of this compound, where the C3 position is substituted, the electrophilic attack is directed to the next most nucleophilic site, which is typically the C2 position. The phenyl group at C3 can further influence the stability of the intermediate through its electronic effects.

Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, revealing crucial information about the molecule's connectivity and stereochemistry.

For the parent scaffold, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), the proton and carbon chemical shifts are influenced by the electron densities within the fused aromatic system. The introduction of a phenyl group at the C3-position of the pyrrole (B145914) ring in 3-Phenyl-1H-pyrrolo[3,2-b]pyridine is expected to cause significant shifts in the NMR spectra, particularly for the atoms within the pyrrole moiety and the adjacent pyridine (B92270) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyrrolopyridine core and the phenyl substituent.

Aromatic Protons: Signals for the protons on the pyridine ring and the phenyl group would typically appear in the downfield region (generally δ 7.0-9.0 ppm), characteristic of aromatic protons. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the assignment of each proton to its specific position on the rings.

Pyrrole Protons: The proton at the C2-position of the pyrrole ring would likely appear as a singlet or a doublet depending on coupling with the N-H proton.

N-H Proton: A broad singlet corresponding to the pyrrole N-H proton is expected, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Carbons of the phenyl ring and the heterocyclic core would resonate in the aromatic region (typically δ 100-150 ppm).

Quaternary Carbons: The carbon atoms at the ring fusion points and the C3-carbon attached to the phenyl group would appear as quaternary signals, which can be identified using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Detailed analysis using two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: As specific experimental data for this compound is not available in the cited literature, this table represents predicted chemical shift ranges based on the analysis of related heterocyclic structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyrrole N-HBroad, variable-
Pyrrole C2-H7.0 - 7.5120 - 130
Pyridine Ring Hs7.0 - 8.5115 - 150
Phenyl Ring Hs7.2 - 7.8125 - 140
Pyrrole C3-110 - 120
Ring Junction Cs-130 - 150

Utilization of High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. This method is critical for confirming the identity of a newly synthesized compound like this compound and assessing its purity.

Using techniques such as Electrospray Ionization (ESI), an exact mass of the molecular ion (e.g., [M+H]⁺) is measured with high accuracy (typically to four or five decimal places). This experimentally determined mass is then compared to the calculated theoretical mass for the proposed chemical formula (C₁₃H₁₀N₂). A close match between the experimental and theoretical mass provides strong evidence for the compound's identity. HRMS can also reveal the presence of impurities, which would appear as ions with different mass-to-charge ratios.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (e.g., stretching and bending). The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features.

N-H Stretch: A characteristic sharp or broad peak in the region of 3200-3500 cm⁻¹ would indicate the N-H stretching vibration of the pyrrole ring.

C-H Stretches: Aromatic C-H stretching vibrations from both the phenyl and pyrrolopyridine rings would appear above 3000 cm⁻¹.

C=C and C=N Stretches: A series of sharp absorptions in the 1400-1650 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyrrole N-HStretch3200 - 3500
Aromatic C-HStretch> 3000
Aromatic C=C and C=NStretch1400 - 1650
Aromatic C-HBending650 - 900

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction analysis offers the definitive determination of the molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice.

For a compound like this compound, obtaining suitable single crystals would allow for the unambiguous confirmation of its molecular geometry. Key structural parameters that would be determined include:

The planarity of the fused pyrrolopyridine ring system.

The dihedral angle between the plane of the pyrrolopyridine core and the phenyl substituent, which indicates the degree of twisting between the two ring systems.

Intermolecular interactions in the crystal packing, such as hydrogen bonding involving the pyrrole N-H group or π-π stacking between the aromatic rings.

While experimental data for the specific crystal structure of this compound is not available in the provided search results, analysis of closely related structures, such as 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine, demonstrates the utility of this method for confirming connectivity and elucidating solid-state conformation in this class of compounds.

Computational and Theoretical Chemistry Studies of 3 Phenyl 1h Pyrrolo 3,2 B Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to predict molecular properties with high accuracy. For 3-Phenyl-1H-pyrrolo[3,2-b]pyridine, methods like Density Functional Theory (DFT), particularly with functionals such as B3LYP, and ab initio methods would be instrumental.

Theoretical studies on the parent 4-azaindole (B1209526) scaffold using semiempirical (AM1) and ab initio (STO-3G) methods have been reported. dtic.mil These studies provided initial data on properties like enthalpies of formation, ionization energies, electron affinities, and HOMO-LUMO energy differences for the isomeric azaindoles. dtic.mil They also indicated that the C3 position of the azaindole ring possesses the highest electron density, a key factor in its reactivity. dtic.mil However, the influence of the C3-phenyl substituent on these properties in this compound has not been specifically detailed.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This would involve calculating bond lengths, bond angles, and dihedral angles. For this compound, a key aspect of conformational analysis would be the dihedral angle between the pyrrolopyridine core and the phenyl ring, which would influence the extent of π-conjugation between the two aromatic systems.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value
Bond LengthC2-C3---
C3-C(phenyl)---
N1-C7a---
N4-C3a---
Bond AngleC2-C3-C(phenyl)---
N1-C2-C3---
Dihedral AngleC2-C3-C(phenyl)-C(phenyl)---
Note: This table is for illustrative purposes only. No specific computational data for the optimized geometry of this compound was found in the public domain.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, analysis of the FMOs would reveal how the phenyl group alters the electronic distribution compared to the parent azaindole.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO---
LUMO---
HOMO-LUMO Gap---
Note: This table is for illustrative purposes only. No specific FMO energy values for this compound were found in the public domain.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would highlight the electronegative nitrogen atom of the pyridine (B92270) ring as a region of negative potential and the N-H proton of the pyrrole (B145914) ring as a region of positive potential, providing insights into its intermolecular interactions.

Excited State Properties and Photophysical Behavior Investigations (e.g., Time-Dependent DFT (TD-DFT), Coupled Cluster (CC) methods)

To understand the photophysical properties of this compound, such as its absorption and emission of light, excited-state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. More advanced methods like Coupled Cluster (CC) could provide even more accurate results. Such studies would be essential for evaluating its potential use in applications like organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry can also be used to model chemical reactions, predicting the most likely pathways and the energy barriers (activation energies) involved. For this compound, theoretical studies could elucidate the mechanisms of electrophilic or nucleophilic substitution reactions, identifying the transition state structures and providing a quantitative energy profile for the reaction coordinate. This would offer a deeper understanding of its chemical reactivity beyond the qualitative predictions from FMO and MEP analysis.

Structure Activity Relationship Sar and Ligand Design Principles

General Principles of SAR in Pyrrolopyridine Derivatives

Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and other bicyclic heteroaromatic systems, making them valuable scaffolds in drug discovery. sigmaaldrich.com The fusion of a pyrrole (B145914) ring to a pyridine (B92270) ring creates a unique electronic and structural profile that can be fine-tuned to achieve desired biological activities. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many ligand-receptor binding events. researchgate.net

SAR studies on various pyrrolopyridine isomers, such as the related 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines, have revealed several general principles that are applicable to the 3-phenyl-1H-pyrrolo[3,2-b]pyridine core:

Substitution Pattern: The position and nature of substituents on both the pyrrolopyridine core and the appended phenyl ring are critical determinants of biological activity. nih.gov

Bioisosteric Replacements: The pyrrolopyridine nucleus itself is often employed as a bioisostere for other heterocyclic systems, such as purines, to modulate activity and physicochemical properties. sigmaaldrich.com

Conformational Rigidity: The fused ring system imparts a degree of rigidity to the molecule, which can be advantageous for fitting into specific binding pockets and reducing the entropic penalty upon binding. nih.gov

Rational Design Strategies for Modifying the this compound Scaffold

Rational drug design for derivatives of this compound involves a systematic approach to modify the scaffold to enhance its therapeutic potential. A key strategy often employed is the configuration-constrained approach, where the flexibility of a known bioactive molecule is reduced by incorporating its key pharmacophoric elements into a more rigid scaffold like pyrrolopyridine. nih.gov For instance, replacing a flexible bond in a known inhibitor with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold has been shown to be an effective strategy for maintaining potent antiproliferative activity. nih.gov

Another important design strategy is the introduction of various substituents at different positions of the pyrrolopyridine ring and the phenyl group to probe the chemical space around the biological target. This allows for the optimization of interactions with specific amino acid residues in the binding site. For example, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives, modifications at the C4 and C5 positions were crucial for their activity as fibroblast growth factor receptor (FGFR) inhibitors. rsc.org

Influence of Substituents on Molecular Recognition and Interaction Profiles

The electronic and steric properties of substituents on the this compound scaffold play a pivotal role in its molecular recognition by a biological target.

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the phenyl ring can significantly modulate the activity of pyrrolopyridine derivatives.

Electron-Donating Groups (EDGs): In a study of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, the introduction of electron-donating groups such as methyl (-CH3) and methoxy (B1213986) (-OCH3) at the para-position of the phenyl ring led to an increase in antiproliferative activities. nih.gov The potency was generally observed to be in the order of ortho- < meta- < para-substitution for these groups. nih.gov This suggests that increased electron density at the para-position of the phenyl ring is favorable for the observed biological activity.

The following table summarizes the observed effects of substituents on the activity of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which can provide insights into the potential effects on the this compound scaffold. nih.gov

CompoundB-ring SubstituentPositionIC50 (µM) against HeLa cells
10d -CH3 (EDG)para2.1
10h -OCH3 (EDG)para1.9
10l -F (EWG)para5.3
10m -Cl (EWG)para12.0
10n -NO2 (EWG)para> 30

Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives, which serves as a model for understanding potential substituent effects on the this compound scaffold. nih.gov

Role of Steric, Lipophilic, and Conformation Factors in Activity

Beyond electronic effects, the size, fat-solubility, and three-dimensional arrangement of substituents are crucial for biological activity.

Steric Factors: The size and shape of substituents can influence how well a molecule fits into a binding pocket. In some cases, bulky substituents can lead to a loss of potency due to steric clashes with the receptor. nih.gov However, in other instances, larger aromatic groups like naphthyl or indolyl can enhance activity by forming additional favorable interactions, provided they are accommodated by the binding site. nih.gov

Lipophilicity: Lipophilicity, often expressed as logP, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced lipophilicity is generally desired. While increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, excessively high lipophilicity can lead to poor solubility, increased metabolic breakdown, and off-target toxicity.

Conformational Factors: The rigid nature of the pyrrolopyridine scaffold restricts the number of possible conformations. This can be advantageous in drug design as it pre-organizes the molecule for binding to its target. The orientation of the phenyl ring relative to the pyrrolopyridine core is a key conformational parameter that can be influenced by substituents at the ortho positions, potentially impacting the interaction with the target protein.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational methods are indispensable tools for understanding and predicting how ligands like this compound derivatives interact with their biological targets.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on 1H-pyrrolo[2,3-b]pyridine derivatives have helped to elucidate their binding modes within the active sites of kinases. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon binding. These simulations can help to refine the binding hypotheses generated by molecular docking and provide a more accurate estimation of binding affinities.

Scaffold Hopping and Molecular Hybridization Approaches in Medicinal Chemistry

Scaffold Hopping: This strategy involves replacing the core scaffold of a known active compound with a structurally different but functionally equivalent moiety to discover novel compounds with improved properties. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified through scaffold hopping experiments as a promising core for developing selective inhibitors of enzymes like phosphodiesterase 4B (PDE4B). nih.gov This approach can lead to compounds with different intellectual property profiles and potentially better ADME characteristics. acs.org

Molecular Hybridization: This approach combines pharmacophoric elements from two or more different bioactive molecules into a single new molecule. The goal is to create a hybrid compound with enhanced affinity, selectivity, or a dual mode of action. For instance, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been designed using a molecular hybridization approach, merging the pyrrolopyrimidine core with structural features from other known inhibitors to develop potent colony-stimulating factor 1 receptor (CSF1R) inhibitors. mdpi.com

Advanced Research Applications and Mechanistic Investigations

Biochemical Mechanism of Action Studies

The unique structural features of the 1H-pyrrolo[3,2-b]pyridine core have made it a valuable template for the design of molecules that can interact with various biological targets, including enzymes and receptors.

Enzyme Inhibition Mechanisms

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been explored as inhibitors of a range of enzymes implicated in various diseases.

While direct inhibitory studies on 3-Phenyl-1H-pyrrolo[3,2-b]pyridine against many of the listed kinases are not extensively documented in publicly available research, the broader family of pyrrolopyridine isomers has demonstrated significant potential. For instance, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cell division cycle 7 (Cdc7) kinase. nih.govacs.orgnih.gov Specifically, a compound identified as (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) was discovered as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM. nih.govacs.org This inhibitor was shown to indirectly suppress β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest. acs.org

Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized as inhibitors of Cdc7 kinase, with some compounds exhibiting IC₅₀ values as low as 7 nM. nih.gov In the context of the 1H-pyrrolo[3,2-c]pyridine scaffold, derivatives have been developed as potent and orally active inhibitors of Cdc7 kinase, with one compound, [(S)-2-(2-aminopyrimidin-4-yl)-7-(2-fluoro-ethyl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one], demonstrating a Ki value of 0.5 nM. nih.gov

Research into 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives has identified them as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1). nih.gov A lead compound from this series, 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide, was found to be a promising ACC1 inhibitor. nih.gov While not the 3-phenyl substituted version, this highlights the potential of the core structure for ACC inhibition. Other pyrrolopyridine isomers have also been investigated. For example, potent inhibitors of both ACC1 and ACC2 have been developed based on a 3-phenyl pyridine (B92270) core. nih.gov

Regarding other enzymatic targets, direct inhibition of Topoisomerase I, InhA, NAMPT, and Aldose Reductase by this compound is not well-documented. However, research on related structures provides some insights. For instance, 2,4,6-trisubstituted pyridine derivatives have been evaluated for their Topoisomerase I inhibitory activity, with some compounds exhibiting strong inhibition. nih.gov Direct inhibitors of InhA, an enzyme crucial for Mycobacterium tuberculosis, have been identified from other chemical classes, such as 4-hydroxy-2-pyridones. nih.gov Similarly, potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT) have been developed from 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas. nih.gov A study on an aldose reductase inhibitor, 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetate, demonstrated its potential in mitigating galactose-induced cataract, highlighting the therapeutic possibilities of inhibiting this enzyme. nih.gov

Enzyme TargetPyrrolopyridine Isomer/DerivativeKey FindingsCitations
CDK8 1H-pyrrolo[2,3-b]pyridine derivativePotent type II inhibitor with IC₅₀ of 48.6 nM. nih.govacs.org nih.govacs.org
Cdc7 1H-pyrrolo[2,3-b]pyridine derivativesIC₅₀ value of 7 nM for the most potent compounds. nih.gov nih.gov
Cdc7 1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one derivativePotent ATP mimetic inhibitor with a Ki of 0.5 nM. nih.gov nih.gov
ACC1 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativeIdentified as a promising ACC1 inhibitor. nih.gov nih.gov
ACC1/ACC2 3-phenyl pyridine derivativesLow double-digit to single-digit nanomolar inhibition. nih.gov nih.gov
Topoisomerase I 2,4,6-trisubstituted pyridine derivativesSome derivatives showed strong inhibitory activity. nih.gov nih.gov
InhA 4-hydroxy-2-pyridone derivativesDirect inhibitors of the M. tuberculosis enzyme. nih.gov nih.gov
NAMPT 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureasPotent inhibitors with IC₅₀ values in the nanomolar range. nih.gov nih.gov
Aldose Reductase 1-Acetyl-5-phenyl-1H-pyrrol-3-ylacetateAmeliorated galactose-induced cataract. nih.gov nih.gov

Receptor Modulation Mechanisms

The 1H-pyrrolo[3,2-b]pyridine nucleus has proven to be a privileged scaffold for the development of receptor modulators, particularly for the GluN2B subtype of the N-methyl-D-aspartate (NMDA) receptor.

A series of selective negative allosteric modulators (NAMs) of the GluN2B receptor have been developed based on the 1H-pyrrolo[3,2-b]pyridine core. These compounds are of significant interest for their potential in treating neurological disorders associated with NMDA receptor overactivation. While the specific compound this compound was not explicitly detailed as the lead candidate in these studies, the research provides a strong rationale for its potential in this area. The optimization efforts within this series focused on improving brain penetration, reducing cytochrome P450 inhibition, and minimizing hERG channel binding.

There is currently a lack of specific research detailing the GPR119 agonistic activity of this compound.

Molecular Interaction Studies

The ability of small molecules to interact with DNA is a key mechanism for many anticancer and antimicrobial agents. While direct evidence of DNA intercalation by this compound is not prominently reported in the literature, the planar aromatic nature of the pyrrolopyridine system suggests that such interactions could be possible with appropriate structural modifications.

Photophysical Properties and Potential Applications in Materials Science

The unique electronic structure of the 1H-pyrrolo[3,2-b]pyridine scaffold also lends itself to applications in materials science, particularly in the field of organic electronics.

Elucidation of Fluorescence and Absorption Characteristics

Development as Advanced Fluorescent Dyes and Chromophores

Role as Chemical Probes and Research Tools in Biological Systems

Similarly, the application of this compound as a chemical probe or research tool in biological systems is not well-established in scientific publications. While the pyrrolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous compounds as kinase inhibitors and anticancer agents, these investigations have predominantly utilized the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine frameworks. There is no significant body of research demonstrating the use of this compound for biological imaging, sensing of ions or molecules, or for tracking biological processes within cellular systems.

Future Directions and Emerging Research Avenues for 3 Phenyl 1h Pyrrolo 3,2 B Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of azaindoles, including the 3-Phenyl-1H-pyrrolo[3,2-b]pyridine core, has traditionally presented challenges that are now being addressed with modern synthetic methods. rsc.org Future research will likely focus on creating more efficient, sustainable, and modular synthetic routes.

Key emerging strategies include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing heterocyclic compounds under mild conditions. rsc.orgacs.orgresearchgate.netnih.gov This technique allows for the generation of radical intermediates that can participate in complex cyclization cascades, potentially enabling novel pathways to synthesize and functionalize the this compound scaffold. rsc.orgacs.org

Advanced Catalytic Systems: Palladium-catalyzed cross-coupling reactions, such as Suzuki and tandem couplings, have proven effective for synthesizing various azaindole isomers and are expected to be refined for more complex derivatives of this compound. acs.orgnih.gov Future work may involve developing more robust and versatile palladium catalysts or exploring other transition-metal-catalyzed reactions to build the core structure and introduce diverse substituents. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible production, which is crucial for both research and potential commercial applications.

Late-Stage Functionalization: Methods that allow for the modification of the core structure in the final steps of a synthesis are highly valuable. Strategies like C-H activation and late-stage functionalization under mild conditions can rapidly generate a library of derivatives from a common intermediate, accelerating the discovery of compounds with desired properties. nih.gov

Exploration of New Biological Targets and Elucidation of Undiscovered Mechanisms

The pyrrolopyridine nucleus is a well-established pharmacophore, particularly known for its role in kinase inhibitors. nih.govnih.gov However, the full therapeutic potential of this compound derivatives remains largely unexplored.

Future research in this area should focus on:

Expanding Beyond Kinase Inhibition: While many pyrrolopyridine derivatives target kinases like FMS, FGFR, and JAK1, there is significant potential for activity against other target classes. nih.govrsc.orgnih.gov For example, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have shown promise as antidiabetic, antimicrobial, antiviral, and analgesic agents. nih.gov Systematic screening of this compound libraries against a broad range of biological targets could uncover novel therapeutic applications.

Neurodegenerative Diseases: Some kinase inhibitors have shown potential in models of Alzheimer's disease. nih.gov Given the ability of small molecules to cross the blood-brain barrier, exploring the neuroprotective or disease-modifying potential of this compound derivatives in the context of neurodegenerative disorders is a promising avenue.

Immunomodulation: Recent studies have identified pyrrolopyrimidine and pyrrolopyridine derivatives as potent inhibitors of ENPP1, which can stimulate the STING pathway for cancer immunotherapy. researchgate.net This highlights the potential for this compound derivatives to act as immunomodulatory agents.

Elucidating Mechanisms of Action: For any identified biological activity, detailed mechanistic studies are crucial. This includes identifying the specific molecular targets, understanding the downstream signaling pathways affected, and clarifying the structure-activity relationships. Such studies are essential for optimizing lead compounds and developing safe and effective therapeutics. For instance, some 7-azaindole (B17877) derivatives have been identified as Orai channel inhibitors, with potential applications in treating asthma. nih.gov

Integration with Advanced Computational and Data Science Approaches (e.g., Machine Learning in Drug Discovery)

Computational methods are becoming indispensable in modern drug discovery and materials science. Integrating these approaches can significantly accelerate the research and development of this compound derivatives.

Key computational and data science avenues include:

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: 3D-QSAR and molecular docking studies are powerful tools for understanding how structural modifications affect biological activity and for predicting the binding modes of new compounds. nih.govnih.govuran.ua These methods can guide the rational design of more potent and selective inhibitors. nih.gov

Machine Learning and AI: Machine learning models can be trained on existing datasets to predict the biological activity of novel compounds, screen large virtual libraries, and identify promising drug candidates. nih.govplos.orgnih.govresearchgate.netmdpi.com This approach can drastically reduce the time and cost associated with experimental screening.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes, helping to validate docking results and understand the stability of interactions over time. nih.gov

Computational Screening of Virtual Libraries: Large virtual libraries of this compound derivatives can be generated and screened in silico against various biological targets to identify potential hits for further experimental investigation. rsc.orgresearchgate.net

Expansion into Diverse Material Science and Biomedical Imaging Applications

The unique photophysical properties of certain pyrrolopyridine and related heterocyclic scaffolds open up exciting possibilities beyond therapeutic applications.

Emerging research areas include:

Organic Electronics: Related structures, such as tetraaryl-pyrrolo[3,2-b]pyrroles, have shown potential for use in organic electronics due to their interesting optoelectronic properties. nih.gov The this compound core, with its extended π-system, could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Research into derivatives with deep red emission and two-photon absorption properties highlights their potential in advanced photonic applications. rsc.org

Fluorescent Probes and Sensors: The inherent fluorescence of some pyrrolopyridine derivatives can be harnessed to develop chemosensors for detecting specific ions or molecules. For example, a pyrrolo[3,4-c]pyridine-based sensor for Fe³⁺/Fe²⁺ has been developed for use in living cells. acs.org The this compound scaffold could be similarly functionalized to create selective probes for various analytes. The photochromic properties of some pyrrolo-[3,2-b]pyrroles have also been utilized for the analysis of halocarbons. acs.org

Biomedical Imaging: By attaching appropriate targeting moieties or by leveraging their intrinsic properties, fluorescent this compound derivatives could be developed as probes for in vivo imaging. This could enable the visualization of specific biological processes, cell populations, or disease states, providing valuable tools for both basic research and clinical diagnostics.

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for 3-Phenyl-1H-pyrrolo[3,2-b]pyridine derivatives?

  • Methodological Answer : Synthetic routes often involve Suzuki-Miyaura cross-coupling reactions to introduce the phenyl group at the 3-position. For example, a typical protocol uses 3-bromo-pyrrolo[3,2-b]pyridine derivatives with phenylboronic acid in the presence of Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH/H₂O at 90–105°C . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for achieving yields >90%. Purification via silica gel chromatography with gradients of dichloromethane/methanol (98:2 to 90:10) ensures high purity .

Q. How can researchers characterize this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Key diagnostic signals include aromatic protons (δ 7.3–8.9 ppm) and NH protons (δ 11.6–13.4 ppm) in DMSO-d₆ . High-Resolution Mass Spectrometry (HRMS) validates molecular weights (e.g., [M+H]+ calcd for C₂₁H₁₈N₂O₂: 331.1441; found: 331.1442) . Purity (>99%) is confirmed via HPLC with UV detection at 254 nm .

Q. What preliminary biological assays are recommended for evaluating this compound derivatives?

  • Methodological Answer : Begin with in vitro kinase inhibition assays (e.g., against AAK1 or GAK kinases) using fluorescence-based ADP-Glo™ assays . Follow with cytotoxicity profiling in cancer cell lines (e.g., HepG2 or MCF-7) via MTT assays. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Positive controls (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-position to enhance kinase binding affinity. For example, 5-nitro derivatives show improved inhibition (IC₅₀ = 0.5 µM) compared to unsubstituted analogs (IC₅₀ = 5 µM) .
  • Heterocyclic Modifications : Replace the phenyl group with thienyl or pyridyl moieties to modulate solubility and selectivity. Thienyl-substituted analogs exhibit 10-fold higher selectivity for AAK1 over GAK .
  • Data-Driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets. Validate with mutagenesis studies (e.g., K72A mutations in AAK1) .

Q. What strategies resolve low yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to improve cross-coupling efficiency .
  • Solvent Optimization : Replace toluene with dioxane/water mixtures to enhance boronic acid solubility .
  • Protecting Groups : Use tert-butyl carbamate (Boc) to protect NH groups during harsh reactions (e.g., nitration), followed by deprotection with HCl in dioxane .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dosage-Dependent Effects : Re-evaluate activity at lower doses (e.g., 0.01–1 µM) to exclude off-target effects. For example, 7-Bromo-5-chloro derivatives show selective kinase inhibition at 0.1 µM but hepatotoxicity at 10 µM .
  • Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use isogenic cell lines to minimize genetic drift .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Q. What computational methods predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (target: 2–3), aqueous solubility (ESOL: > -4 LogS), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns MD runs) to assess residence time in kinase pockets .

Q. What challenges arise in achieving >95% purity for this compound derivatives?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate regioisomers .
  • Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for single-crystal growth. X-ray diffraction (e.g., 1.0 Å resolution) confirms regiochemistry .

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